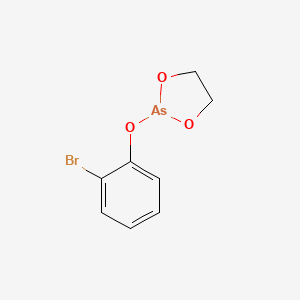![molecular formula C6H7Cl2NOS B14411444 N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine CAS No. 83369-75-9](/img/structure/B14411444.png)
N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a thiabicycloheptane core with dichloro substituents, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine typically involves the reaction of 2-thiabicyclo[2.2.1]heptan-3-one with appropriate chlorinating agents to introduce the dichloro substituents. The hydroxylamine moiety is then introduced through a reaction with hydroxylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as high chemical recyclability
Mechanism of Action
The mechanism of action of N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Thiabicyclo[2.2.1]heptan-3-one: A precursor in the synthesis of the compound.
Bicyclo[2.2.1]heptanes: Compounds with similar bicyclic structures but different substituents
Uniqueness
N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine is unique due to its dichloro substituents and hydroxylamine moiety, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other bicyclic compounds and makes it a valuable subject for research .
Properties
CAS No. |
83369-75-9 |
|---|---|
Molecular Formula |
C6H7Cl2NOS |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
N-(5,6-dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H7Cl2NOS/c7-4-2-1-3(5(4)8)11-6(2)9-10/h2-5,10H,1H2 |
InChI Key |
REFCEZULAVLTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1SC2=NO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
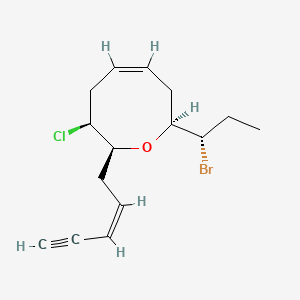

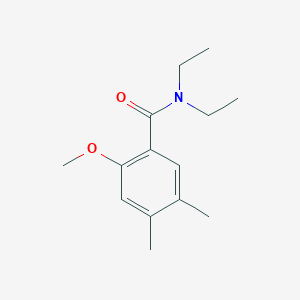
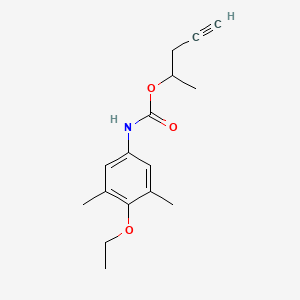
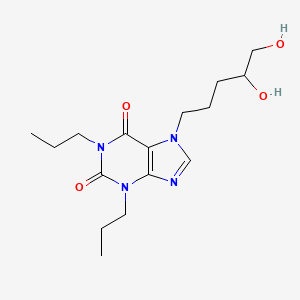

![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)


